Escine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Escin, also known as aescin, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is primarily composed of beta-escin and alpha-escin, with beta-escin being the major active component. Escin is renowned for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in traditional and modern medicine .

Applications De Recherche Scientifique

Pharmacological Properties of Escin

1. Anti-Inflammatory Effects

Escin exhibits significant anti-inflammatory properties. Research indicates that escin can reduce capillary permeability and inhibit inflammatory mediators in various animal models. For instance, intravenous administration of escin at doses ranging from 0.2 to 2.5 mg/kg significantly reduced acute edema in rat models . In another study, escin was shown to antagonize bradykinin-induced increases in capillary permeability, further demonstrating its potential in managing inflammation .

2. Anti-Edematous Activity

Escin's ability to combat edema is well-documented. In clinical settings, it has been utilized to alleviate conditions characterized by swelling and fluid retention. A systematic review noted that escin effectively reduced edema in patients with chronic venous insufficiency (CVI) and other related vascular disorders .

3. Venotonic Properties

Escin is recognized for its venotonic effects, which enhance venous tone and improve blood circulation. Studies have shown that escin can promote endothelial function by preventing pyrogallol-induced reductions in acetylcholine relaxation in rat aortic rings . This property is particularly beneficial for treating venous insufficiency and related conditions.

4. Gastroprotective Effects

Recent studies have highlighted escin's gastroprotective properties, indicating its potential role in protecting the gastrointestinal tract from damage caused by various factors, including oxidative stress and inflammation . Escin has been shown to exhibit antioxidant activity, which may contribute to its protective effects on gastric mucosa.

Case Studies

Mécanisme D'action

Target of Action

Escin, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of Escin are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .

Mode of Action

Escin interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

Escin affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to Escin’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .

Pharmacokinetics

In animal models, about 13–16% of an oral dose of Escin is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed Escin is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of Escin, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Escin’s action are significant. In endothelial cells, Escin potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Action Environment

These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Escin has been recognized for its ability to interfere with cell membranes . This interference is one of its most characteristic features. A large number of biological effects of Escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis . It has been shown to induce cholesterol synthesis in endothelial cells .

Cellular Effects

Escin has significant effects on various types of cells and cellular processes. In endothelial cells, it potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation. These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

At the molecular level, Escin exerts its effects through a variety of mechanisms. It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . Furthermore, it has been shown to decrease phospho-Rb and cyclin A levels, leading to growth arrest of human colon cancer cells in the G1-S phase and inhibition of further progression and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the fungicidal effect of Escin has been observed over time. A significant decrease in the viable cell number was observed with a reduction of about 2 log after 16 hours of incubation with Escin at 1 × MIC concentration, and a complete microbicide effect was observed after 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of Escin vary with different dosages. It has been shown to have a dose-dependent chemopreventive effect on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts .

Metabolic Pathways

Escin is involved in several metabolic pathways. It can regulate glucose metabolism caused by obesity through decreasing fasting glucose, postprandial blood glucose, and regulating the level of insulin .

Transport and Distribution

Escin forms adsorption layers with high viscoelasticity and low gas permeability . Upon deformation, Escin adsorption layers often feature surface wrinkles with characteristic wavelength .

Subcellular Localization

It is known that Escin potently induces cholesterol synthesis in endothelial cells, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This suggests that Escin may have significant effects on the cytoskeleton and potentially other subcellular structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Escin is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves the use of solvents such as ethanol and water. The crude extract is then purified through precipitation and chromatography techniques to isolate the escin isomers .

Industrial Production Methods: In industrial settings, the extraction of escin involves a two-step chemical process for controlled degradation, yielding a mixture of olean-12-ene sapogenins. The main component, protoescigenin, is isolated and purified without the use of chromatographic methods. This material is further converted into high-purity derivatives through validated large-scale laboratory processes .

Analyse Des Réactions Chimiques

Types of Reactions: Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of escin, such as protoescigenin and its diacetonide derivatives, which are used in pharmaceutical formulations .

Comparaison Avec Des Composés Similaires

Escin is unique due to its combination of anti-inflammatory, anti-edematous, and venotonic properties. Similar compounds include:

Diosmin: Another flavonoid with venotonic and anti-inflammatory properties, commonly used in the treatment of venous insufficiency.

Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects, used in the treatment of capillary fragility.

Hesperidin: A flavanone glycoside with vasoprotective and anti-inflammatory properties, often used in combination with diosmin for venous disorders

Escin stands out due to its multifaceted therapeutic profile and its ability to enhance the efficacy of other drugs through synergistic effects .

Activité Biologique

Escin, a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of escin, including its anti-inflammatory, anti-edematous, and potential anticancer properties, supported by recent research findings and case studies.

Overview of Escin's Biological Activity

Escin exists in multiple isomeric forms, each exhibiting unique biological properties. The most studied isomers include escin Ia and escin Ib, with the former being particularly noted for its pharmacological efficacy. The compound has been extensively researched for its effects on inflammation, vascular permeability, and cellular proliferation.

Anti-inflammatory Effects

Mechanism of Action:

Escin's anti-inflammatory activity is primarily mediated through the modulation of pro-inflammatory mediators. Studies have shown that escin can significantly down-regulate the expression of inflammatory cytokines such as TNF-α, IL-1β, and PGE2 by enhancing glucocorticoid receptor (GR) expression . This mechanism allows escin to exert protective effects against acute lung and liver injuries induced by endotoxins.

Case Studies:

- In Vitro Studies: In human umbilical vein endothelial cells (HUVECs), escin demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis at higher concentrations (40 μg/mL) . It also protected against TNF-α-induced permeability changes.

- Animal Models: In rodent models of paw edema and pleuritis, escin combined with low-dose glucocorticoids significantly reduced inflammation markers and exudate volumes .

Antiedematous Activity

Escin has been shown to reduce edema through its action on vascular permeability. It inhibits the expression of NF-κB and AP-1 pathways, which are crucial in mediating inflammatory responses. This effect is particularly beneficial in conditions characterized by excessive fluid accumulation .

Anticancer Potential

Recent studies have highlighted escin's potential as an anticancer agent. It exhibits anti-proliferative effects across various cancer types through mechanisms such as inducing apoptosis and inhibiting metastasis.

Research Findings:

- Broad-spectrum Activity: Escin has demonstrated efficacy against over 15 different cancer types, showing promise in both monotherapy and as an adjunct to conventional treatments .

- Mechanistic Insights: The compound influences multiple signaling pathways related to cancer progression, including those involved in cell cycle regulation and apoptosis .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of escin is essential for optimizing its therapeutic use. Studies indicate that different isomers exhibit varied absorption rates and bioavailability:

| Isomer | Bioavailability | Mechanism of Absorption |

|---|---|---|

| Escin Ia | High | Better intracellular penetration due to tigeloyl moiety |

| Escin Ib | Moderate | Limited absorption due to angeloyl moiety |

Research indicates that escin isomers with a tigeloyl moiety are more effective at permeating cellular barriers compared to those with an angeloyl moiety .

Propriétés

Numéro CAS |

6805-41-0 |

|---|---|

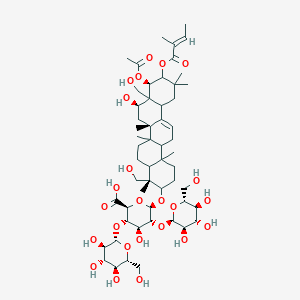

Formule moléculaire |

C55H86O24 |

Poids moléculaire |

1131.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1 |

Clé InChI |

AXNVHPCVMSNXNP-YTAONDDESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Apparence |

Off-white, pale yellow or beige powder |

Point d'ébullition |

764.81°C (rough estimate) |

melting_point |

224.5°C |

Key on ui other cas no. |

11072-93-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

≥95% |

Solubilité |

Clear, colourless, faint yellow or yellow-brown solution |

Stockage |

Ambient |

Synonymes |

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin Retard_x000B_Venoc |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.